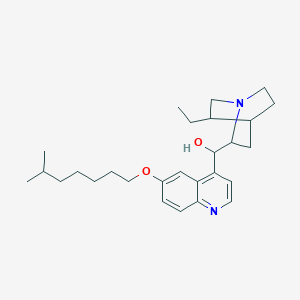
2-(3-Chlorophenyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)benzonitrile is an organic compound with the molecular formula C13H8ClN. It features a chlorophenyl group attached to a benzonitrile moiety.
Synthetic Routes and Reaction Conditions:
Green Synthesis: One of the advantageous methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride.
Classical Methods: Traditional methods include the cyanation of benzene halides, toluene halides, and the reaction of benzoic acid with urea.
Industrial Production Methods:
Ammoxidation: Aryl nitriles, including this compound, are typically produced by the ammoxidation of aromatic hydrocarbons.
Dehydration of Aldoximes: This method involves the dehydration of the aldoxime of 3-chlorobenzaldehyde.
Types of Reactions:
Reduction: In the presence of copper nanoparticles, this compound can be reduced by sodium borohydride to form 3-chlorobenzylamine.
Hydrolysis: Ruthenium catalysts can catalyze the hydrolysis of this compound to form 3-chlorobenzamide.
Common Reagents and Conditions:
Reduction: Sodium borohydride and copper nanoparticles are commonly used for the reduction reaction.
Hydrolysis: Ruthenium catalysts are used for the hydrolysis reaction.
Major Products:
Reduction Product: 3-Chlorobenzylamine.
Hydrolysis Product: 3-Chlorobenzamide.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a key structural component in the synthesis of more complex molecules.
Biology and Medicine: The compound’s derivatives have shown potential antiprotozoal activity, making it a candidate for further medicinal research.
Industry: It is used in the production of advanced coatings and as an intermediate in the synthesis of various chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been studied for their ability to bind with enzymes and receptors in biological systems, exhibiting antiprotozoal activity . The presence of electron-withdrawing groups on the phenyl ring enhances its biological activity .
Comparaison Avec Des Composés Similaires
3-Chlorobenzonitrile: This compound is an isomer of 2-(3-Chlorophenyl)benzonitrile and shares similar chemical properties.
Benzonitrile: A simpler structure compared to this compound, used as a precursor in various chemical syntheses.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. Its chlorophenyl group enhances its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry and medicinal research.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYNQKBYEZCGOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362713 |
Source


|
| Record name | 2-(3-Chlorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338095-85-4 |
Source


|
| Record name | 2-(3-Chlorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,6-Dioxaspiro[2.5]octane](/img/structure/B90491.png)
![2-[(1-Methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B90496.png)



![Dibenzo[bc,ef]coronene](/img/structure/B90524.png)





